3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide
Overview
Description
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Amidation: The final step involves the reaction of the chlorinated isoindolinone with 4-fluoroaniline and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide: Lacks the fluorine atom on the phenyl ring.
3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide may enhance its biological activity and stability compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, making this compound potentially more effective in certain applications.
Properties
IUPAC Name |
3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3/c18-13-7-11-12(8-14(13)19)17(25)22(16(11)24)6-5-15(23)21-10-3-1-9(20)2-4-10/h1-4,7-8H,5-6H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACVVLDGOMXWEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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